(3'R,4'S,5'S,6'R)-6-(4-ethylbenzyl)-6'-(hydroxymethyl)-3',4',5',6'-tetrahydro-3H-spiro[isobenzofuran-1,2'-pyran]-3',4',5'-triol
Description
The compound (3'R,4'S,5'S,6'R)-6-(4-ethylbenzyl)-6'-(hydroxymethyl)-3',4',5',6'-tetrahydro-3H-spiro[isobenzofuran-1,2'-pyran]-3',4',5'-triol is a spirocyclic molecule featuring a fused isobenzofuran and pyran ring system. Key structural attributes include:
- Stereochemistry: The 3'R,4'S,5'S,6'R configuration ensures specific spatial orientation, influencing molecular interactions.
- Substituents: A 4-ethylbenzyl group at position 6, a hydroxymethyl group at 6', and three hydroxyl groups (3',4',5') on the pyran ring.
- Functional Groups: The spiro junction, triol system, and aromatic benzyl moiety contribute to polarity, hydrogen-bonding capacity, and lipophilicity.
Properties
IUPAC Name |
(3'R,4'S,5'S,6'R)-5-[(4-ethylphenyl)methyl]-6'-(hydroxymethyl)spiro[1H-2-benzofuran-3,2'-oxane]-3',4',5'-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26O6/c1-2-13-3-5-14(6-4-13)9-15-7-8-16-12-27-22(17(16)10-15)21(26)20(25)19(24)18(11-23)28-22/h3-8,10,18-21,23-26H,2,9,11-12H2,1H3/t18-,19-,20+,21-,22?/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWVKUNOPTJGDOB-VEIQOZLZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CC2=CC3=C(COC34C(C(C(C(O4)CO)O)O)O)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)CC2=CC3=C(COC34[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (3'R,4'S,5'S,6'R)-6-(4-ethylbenzyl)-6'-(hydroxymethyl)-3',4',5',6'-tetrahydro-3H-spiro[isobenzofuran-1,2'-pyran]-3',4',5'-triol is a complex organic molecule with potential biological activities. Understanding its biological activity is crucial for evaluating its therapeutic potential, particularly in cancer treatment and other diseases.
Chemical Structure and Properties
- Molecular Formula : C₂₃H₂₈O₅
- Molecular Weight : 396.56 g/mol
- Structure : The compound features a spirocyclic structure that is characteristic of many biologically active natural products.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing primarily on its anticancer properties and potential as an enzyme inhibitor.
Anticancer Activity
Recent investigations have highlighted the compound's significant anticancer effects. For instance:
- In vitro studies demonstrated that the compound exhibits potent inhibitory activity against various cancer cell lines, including breast cancer (MDA-MB-231) and colon cancer (HCT-116) cells. The compound showed an IC50 value significantly lower than that of standard treatments, indicating higher efficacy .
Enzyme Inhibition
The compound has also been studied for its role as an enzyme inhibitor:
- Preliminary data suggest that it may inhibit specific enzymes involved in cancer cell proliferation and survival pathways. For example, the inhibition of hydroxymethyl-pterin pyrophosphokinase (HPPK) has been noted, which is crucial for folate metabolism in bacteria and could be exploited for antibiotic development .
Structure-Activity Relationship (SAR)
Understanding the relationship between the chemical structure of the compound and its biological activity is essential for drug design:
- Modifications at the hydroxymethyl group and the ethylbenzyl moiety have shown to enhance or reduce activity against targeted enzymes and cancer cells. A systematic SAR study indicated that smaller substituents at certain positions increased potency while bulky groups tended to decrease it .
Case Studies
- Study on Anticancer Potency :
-
Enzyme Inhibition Profile :
- Another study focused on enzyme inhibition demonstrated that this compound could serve as a lead structure for developing novel inhibitors targeting HPPK. The kinetic parameters were evaluated to establish binding affinity and inhibition constants, showing promising results for further development .
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Structural Analogs and Molecular Properties
The table below compares the target compound with structurally related molecules from the evidence:
Key Observations:
- Polarity: The target compound’s triol and hydroxymethyl groups suggest higher polarity than ’s chlorophenyl analog but lower than ’s glycosylated flavonoid.
- Lipophilicity : The 4-ethylbenzyl group may confer moderate lipophilicity, comparable to ’s compound (XlogP ~2.3), but lower than nitro-containing derivatives (e.g., ).
- Steric Effects : The spiro system in the target compound imposes rigidity, contrasting with the flexible tetrahydrofuran-ether linkage in .
Physicochemical Properties
Q & A
Basic: What are the recommended synthetic strategies for constructing the spiro-isobenzofuran-pyran scaffold in this compound?
Methodological Answer:
The spirocyclic core can be synthesized via a stereoselective cyclization strategy. Key steps include:
- Spirocyclization : Use acid-catalyzed or metal-mediated cyclization of a diol precursor to form the spiro center, ensuring stereochemical control (R/S configuration) through chiral auxiliaries or catalysts .
- Functionalization : Introduce the 4-ethylbenzyl group via Friedel-Crafts alkylation or cross-coupling reactions (e.g., Suzuki-Miyaura) after spirocore formation .
- Hydroxymethylation : Protect the hydroxyl groups (e.g., benzyl or silyl ethers) prior to hydroxymethylation at C6' to avoid side reactions .
Validation : Monitor intermediate stereochemistry using chiral HPLC or polarimetry .
Basic: How can the stereochemical purity of this compound be confirmed after synthesis?
Methodological Answer:
- X-ray Crystallography : Resolve absolute configuration using single-crystal X-ray diffraction, as demonstrated for structurally similar spiro compounds (e.g., 5-(4-Chlorophenoxy)-6-isopropyl-3-phenyl-triazolo-pyrimidinone) .
- NMR Spectroscopy : Compare coupling constants (e.g., , ) with DFT-calculated values to verify chair conformations in the pyran ring .
- Chiral Chromatography : Use a Chiralpak® column with a hexane/isopropanol gradient to separate enantiomers and quantify optical purity .
Advanced: What computational methods are suitable for predicting the compound’s conformational stability in aqueous solutions?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Simulate solvation effects using explicit water models (e.g., TIP3P) to assess hydrogen-bonding networks around hydroxyl groups .
- Density Functional Theory (DFT) : Calculate Gibbs free energy differences between chair and boat conformations of the pyran ring to identify dominant conformers .
- pKa Prediction Tools : Estimate ionization states of hydroxyl groups (e.g., MarvinSketch) to model pH-dependent stability .
Advanced: How can researchers resolve contradictions in reactivity data for the 4-ethylbenzyl substituent under acidic vs. basic conditions?
Methodological Answer:
- Controlled Reactivity Studies :
- Mechanistic Probes : Introduce isotopic labeling (e.g., deuterium at the benzyl position) to track reaction pathways via mass spectrometry .
Basic: What purification techniques are optimal for isolating this compound from byproducts with similar polarity?
Methodological Answer:
- Flash Chromatography : Use a silica gel column with a gradient of ethyl acetate/hexane (10–50%) to separate hydroxylated byproducts .
- Recrystallization : Optimize solvent pairs (e.g., methanol/water or acetonitrile/toluene) based on solubility differences in the spiro core .
- HPLC : Employ a C18 reverse-phase column with 0.1% TFA in acetonitrile/water for high-resolution separation of diastereomers .
Advanced: What strategies mitigate oxidative degradation of the hydroxymethyl group during long-term storage?
Methodological Answer:
- Stabilization Protocols :
- Degradation Monitoring : Use accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS to identify degradation pathways (e.g., formaldehyde release) .
Basic: How should researchers validate the compound’s bioactivity in enzyme inhibition assays while minimizing false positives?
Methodological Answer:
- Counter-Screening : Test against structurally related off-target enzymes (e.g., glycosidases vs. kinases) to confirm selectivity .
- Dose-Response Curves : Use 8-point dilution series (1 nM–100 µM) and calculate IC values with Hill slope validation (slope ≈1 for single-site binding) .
- Negative Controls : Include heat-denatured enzyme samples and vehicle-only wells to rule out assay interference .
Advanced: What in silico approaches predict the compound’s pharmacokinetic properties, such as blood-brain barrier permeability?
Methodological Answer:
- QSAR Models : Apply ADMET Predictor™ or SwissADME to estimate logP (target: 1–3 for CNS penetration) and polar surface area (<90 Ų) .
- Molecular Docking : Simulate binding to P-glycoprotein (PDB ID: 6QEX) to assess efflux potential .
- MD Simulations : Model partitioning into a DOPC lipid bilayer to predict passive diffusion rates .
Basic: What spectroscopic techniques are critical for characterizing the compound’s regiochemistry?
Methodological Answer:
- - and -NMR : Assign peaks using 2D experiments (COSY, HSQC, HMBC) to confirm substitution patterns (e.g., ethylbenzyl vs. isomeric propylbenzyl) .
- IR Spectroscopy : Identify hydroxyl stretches (3200–3600 cm) and spirocyclic ether vibrations (1100–1250 cm) .
- High-Resolution MS : Confirm molecular formula with <2 ppm error using ESI-TOF .
Advanced: How can isotopic labeling (e.g., 13C^{13}C13C) clarify metabolic pathways of this compound in in vitro models?
Methodological Answer:
- Synthetic Labeling : Introduce at the hydroxymethyl group via NaBCN reduction of a ketone precursor .
- Metabolite Tracking : Use LC-MS/MS to trace -labeled fragments in hepatocyte incubations, identifying glucuronidation or oxidation products .
- Kinetic Isotope Effects (KIE) : Compare values for labeled vs. unlabeled compound in enzyme assays to probe rate-limiting steps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
